(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole
CAS No.: 2301856-53-9
Cat. No.: VC7496413
Molecular Formula: C34H36O2P2
Molecular Weight: 538.608
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2301856-53-9 |
|---|---|
| Molecular Formula | C34H36O2P2 |
| Molecular Weight | 538.608 |
| IUPAC Name | (2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole |
| Standard InChI | InChI=1S/C34H36O2P2/c1-33(2,3)37-29-25(23-15-9-7-10-16-23)19-13-21-27(29)35-31(37)32-36-28-22-14-20-26(24-17-11-8-12-18-24)30(28)38(32)34(4,5)6/h7-22,31-32H,1-6H3/t31-,32-,37-,38-/m1/s1 |
| Standard InChI Key | PXMPZIBJGLMMQU-IWIDZHLOSA-N |
| SMILES | CC(C)(C)P1C(OC2=CC=CC(=C21)C3=CC=CC=C3)C4OC5=CC=CC(=C5P4C(C)(C)C)C6=CC=CC=C6 |
Introduction
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d] oxaphosphole, also known as ZJ-0069 or (2R,2'R,3R,3'R)-Ph-BIBOP, is a complex organic compound with a specific stereochemistry. It belongs to the class of oxaphospholes, which are known for their applications in asymmetric catalysis and other chemical transformations.
Synthesis and Applications
The synthesis of such complex molecules often involves multi-step reactions, including the formation of the oxaphosphole ring and the introduction of the tert-butyl and phenyl groups. These compounds are typically used in asymmetric catalysis, where their chiral centers can influence the stereochemistry of reaction products.
While specific synthesis details for this compound are not widely available, similar oxaphospholes are synthesized through reactions involving phosphorus-containing precursors and aromatic compounds. The applications of these compounds are primarily in the field of catalysis, where they can act as ligands for transition metals, facilitating asymmetric reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume